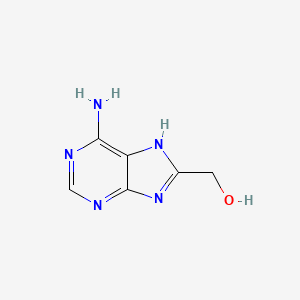

(6-Amino-9H-purin-8-yl)methanol

Description

(6-Amino-9H-purin-8-yl)methanol is a purine derivative characterized by an amino group at position 6, a hydroxymethyl (-CH₂OH) group at position 8, and a hydrogen atom at position 8. This compound is structurally related to adenosine but lacks the ribose moiety. It is formed during the acid hydrolysis of (5’S)carbocyclic 2’-deoxyadenosine [(5’S)cdA], where cleavage of the C1’-N9 bond generates (5’S)-5-C-(6-amino-9H-purin-8-yl)-2-deoxypentafuranose (h-S-cdA) . The hydroxymethyl substituent at position 8 distinguishes it from other purine analogs and influences its physicochemical and biological properties.

Properties

CAS No. |

30466-95-6 |

|---|---|

Molecular Formula |

C6H7N5O |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(6-amino-7H-purin-8-yl)methanol |

InChI |

InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-5)11-3(1-12)10-4/h2,12H,1H2,(H3,7,8,9,10,11) |

InChI Key |

ZPWCPESWVACHTD-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N=C(N2)CO)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)CO)N |

Other CAS No. |

30466-95-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-9H-purin-8-yl)methanol typically involves the reaction of purine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 6-amino-9H-purine-8-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-9H-purin-8-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced further to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-amino-9H-purine-8-carbaldehyde or 6-amino-9H-purine-8-carboxylic acid .

Scientific Research Applications

(6-Amino-9H-purin-8-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

Mechanism of Action

The mechanism of action of (6-Amino-9H-purin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of (6-Amino-9H-purin-8-yl)methanol, highlighting differences in substituents and properties:

Key Observations:

- Polarity and Reactivity: The hydroxymethyl group in this compound enhances polarity compared to aryl-methyl (e.g., 8-benzodioxol-5-ylmethyl) or sulfur-containing analogs (e.g., 8-allylsulfanyl).

- Spectral Signatures : Aryl-methyl derivatives (e.g., 8-(3,4,5-Trimethoxybenzyl)) show distinct ¹H-NMR peaks for aromatic protons (δ 6.5–7.5) and methoxy groups (δ ~3.85), whereas sulfur-containing analogs exhibit signals for allyl (δ 5.20–5.30) or thioether groups .

- Synthetic Accessibility : The target compound is generated via acid hydrolysis , while analogs like 8-arylmethyl purines are synthesized via microwave-assisted alkylation, offering higher yields (e.g., 80% for 8-benzodioxol derivatives) .

Q & A

Q. What are the common synthetic routes for (6-Amino-9H-purin-8-yl)methanol, and how are reaction conditions optimized?

Synthesis typically involves functionalization of the purine core. Key steps include:

- Amination and hydroxylation : Reacting halogenated purine precursors with ammonia and methanol derivatives under controlled pH (7–9) to introduce the amino and hydroxymethyl groups .

- Protection/deprotection strategies : Use of acetyl or benzyl groups to protect reactive sites during synthesis, followed by acidic or enzymatic cleavage (e.g., HCl/dioxane in methanol for deprotection) .

- Optimization : Reaction temperature (20–60°C), solvent polarity (methanol/ethyl acetate mixtures), and catalysts (Lewis acids) improve yield and purity. TLC (e.g., ethyl acetate:methanol = 19:1) monitors progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : TLC with ethyl acetate:methanol (19:1) to assess purity (Rf ~0.44–0.66) .

- Spectroscopy : 1H-NMR in CDCl3 or DMSO-d6 detects characteristic peaks: δ 5.1–5.4 ppm (hydroxymethyl protons), δ 8.1–8.3 ppm (purine aromatic protons) .

- Mass spectrometry : Exact mass analysis (e.g., m/z 336.11 for derivatives) confirms molecular formula .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Contradictions often arise from:

- Solvent effects : CDCl3 vs. DMSO-d6 shifts proton signals (e.g., hydroxymethyl protons deshield in polar solvents) .

- Tautomerism : Purine ring tautomers (e.g., 7H vs. 9H forms) alter peak splitting. Variable-temperature NMR (25–60°C) stabilizes dominant tautomers .

- Impurity interference : Column chromatography (silica gel, methanol gradient) isolates pure fractions for unambiguous spectral assignments .

Q. What strategies enable selective functionalization of the hydroxymethyl group in this compound?

- Thioether formation : React with thiols (e.g., propanoic acid derivatives) under basic conditions (K2CO3/DMF) to replace the hydroxyl group with sulfur .

- Phosphonate conjugation : Use Mitsunobu reactions (DIAD, PPh3) with phosphonic acids to generate 5′-phosphonate derivatives for antiviral studies .

- Mannich bases : Condensation with aldehydes and amines introduces secondary amines at the hydroxymethyl site, enhancing bioactivity .

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal stability : Decomposition above 150°C (DSC analysis). Store at –20°C in anhydrous methanol to prevent oxidation .

- pH sensitivity : The hydroxymethyl group hydrolyzes in strong acids (pH < 2) or bases (pH > 10). Buffered solutions (pH 6–8) are optimal for biological assays .

- Light exposure : UV-Vis spectra show degradation under UV light; amber vials are recommended for long-term storage .

Q. What computational methods predict the reactivity of this compound in drug design?

- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to identify electrophilic sites (e.g., C8 for nucleophilic attacks) .

- Molecular docking : Simulate binding to adenosine receptors (e.g., A2A) using AutoDock Vina to prioritize derivatives for synthesis .

- QSAR models : Correlate logP (1.1–1.3) and polar surface area (~140 Ų) with membrane permeability for lead optimization .

Methodological Considerations

Q. How to design experiments to study biological interactions of this compound?

- Enzyme inhibition assays : Test against purine nucleoside phosphorylase (PNP) using UV-spectrophotometry (λ = 340 nm for inorganic phosphate release) .

- Cellular uptake studies : Radiolabel the compound with ³H or ¹⁴C and quantify accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.